The synthesis of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoyl fluoride typically involves multi-step reactions that incorporate various reagents and conditions.
Key Steps in Synthesis:
Technical Parameters:
The molecular structure of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoyl fluoride can be represented by its SMILES notation: C(C(=O)F)(C(C(F)(F)F)OC(C(F)(F)F)Br)F
.
Relevant Data:
The chemical reactivity of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoyl fluoride is influenced by its functional groups:
Technical Parameters:
The mechanism of action for this compound primarily revolves around its ability to act as an electrophile due to the presence of reactive acyl fluoride groups:
This mechanism highlights its utility in organic synthesis where selective functionalization is required .
The physical and chemical properties of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoyl fluoride are critical for understanding its behavior in various applications:
The applications of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoyl fluoride span various scientific domains:
These applications highlight its versatility and significance in both research and industrial contexts .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2